molecular formula C9H14ClNO4S2 B1520194 3,5-Bis(methylsulfonyl)benzylamine hydrochloride CAS No. 1171787-85-1

3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Cat. No. B1520194
M. Wt: 299.8 g/mol
InChI Key: NNNMHPDMWLSBKQ-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a chemical compound with the CAS Number: 1171787-85-1 . It has a molecular weight of 299.8 .


Molecular Structure Analysis

The IUPAC name for this compound is [3,5-bis(methylsulfonyl)phenyl]methanamine hydrochloride . The InChI code is 1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H .

Scientific Research Applications

Environmental and Health Impact Studies

  • Methylsulfonyl Metabolites Distribution : Studies have investigated the distribution and concentration of methylsulfonyl metabolites, such as those derived from polychlorinated biphenyls (PCBs) and DDE, in human tissues. These studies highlight the environmental persistence and bioaccumulation potential of such compounds, as well as their distribution patterns across different tissues in the human body (Chu et al., 2003).

  • Exposure to Environmental Phenols : Research has also focused on the exposure to various environmental phenols and their metabolites, including those related to consumer and personal care products. Such studies aim to understand the extent of human exposure and potential health implications, particularly in vulnerable populations like pregnant women (Mortensen et al., 2014).

Mechanistic and Toxicological Research

  • Mechanisms of Toxicity and Metabolism : Investigations into the metabolic pathways and detoxification mechanisms for compounds containing methylsulfonyl groups have been conducted. These studies are crucial for understanding how such compounds are processed by the body and their potential toxicological impacts (Sakamoto et al., 1981).

  • Impact on Neurotransmitter Systems : Some studies have explored the effects of compounds on neurotransmitter systems, particularly serotonin. Research in this area may provide insights into the potential neurological or psychiatric implications of exposure to related compounds (Lundberg et al., 2005).

Application in Pharmacological and Clinical Research

  • Drug Development and Therapeutic Potential : There is interest in the therapeutic potential of compounds with methylsulfonyl groups, including their use in treating various diseases or conditions. For instance, studies on specific antagonists and their receptor occupancy can inform drug development strategies and understand pharmacodynamics (Rabiner et al., 2002).

Safety And Hazards

The safety information available indicates that 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2.ClH/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNMHPDMWLSBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methylsulfonyl)benzylamine hydrochloride

CAS RN

1171787-85-1
Record name 3,5-Bis(methylsulfonyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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